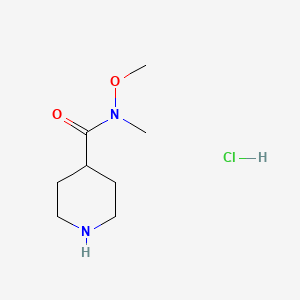

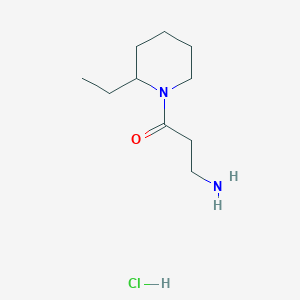

![molecular formula C10H13Cl2N5O B1520793 2-amino-N-[4-(1H-1,2,4-triazol-1-il)fenil]acetamida dihidrocloruro CAS No. 1240527-29-0](/img/structure/B1520793.png)

2-amino-N-[4-(1H-1,2,4-triazol-1-il)fenil]acetamida dihidrocloruro

Descripción general

Descripción

2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N5O and its molecular weight is 290.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapéutica Anticancerígena

Los derivados del 1,2,4-triazol han mostrado ser prometedores como agentes anticancerígenos. Exhiben actividades citotóxicas contra varias líneas celulares de cáncer humano, incluyendo MCF-7 (cáncer de mama), Hela (cáncer de cuello uterino) y A549 (cáncer de pulmón). Los compuestos con este andamiaje han demostrado selectividad al dirigirse a las células cancerosas sobre las células normales, lo que es crucial para reducir los efectos secundarios en la quimioterapia .

Medicamentos Antifúngicos

El anillo de triazol es una característica común en varios fármacos antifúngicos, como fluconazol e itraconazol. Estos medicamentos funcionan inhibiendo la síntesis de ergosterol, un componente esencial de las membranas celulares de los hongos, ejerciendo así sus efectos antifúngicos .

Terapias Hormonales

Los derivados del triazol como el letrozol y el anastrozol contienen el anillo de 1,2,4-triazol y están aprobados por la FDA para el tratamiento del cáncer de mama en mujeres posmenopáusicas. Actúan como inhibidores de la aromatasa, bloqueando la conversión de andrógenos a estrógenos, que es una vía crítica en ciertos tipos de cáncer de mama .

Productos Químicos Agrícolas

El anillo de triazol también se encuentra en reguladores del crecimiento de las plantas como el paclobutrazol. Estos compuestos inhiben la biosíntesis de giberelinas, lo que lleva a un crecimiento atrofiado y una mayor resistencia a los factores estresantes ambientales en las plantas .

Dispositivos Electrocrómicos y Ópticos

Los estudios espectroelectroquímicos han explorado el uso de derivados del triazol en dispositivos electrocrómicos y ópticos. Estos compuestos pueden sufrir reacciones redox reversibles, lo que los hace adecuados para aplicaciones que requieren cambios en las propiedades de color o transmisión de luz .

Agentes Antimicrobianos

Los derivados del triazol han sido investigados por sus propiedades antimicrobianas. Tienen potencial en el desarrollo de nuevos agentes antimicrobianos que pueden abordar la creciente preocupación de los patógenos resistentes a los medicamentos .

Química de Coordinación

En química de coordinación, los triazoles actúan como ligandos puente, formando complejos con varios metales. Estos complejos tienen aplicaciones en catálisis, reconocimiento molecular y ciencia de materiales .

Inhibición Enzimática

Los derivados del triazol se estudian por su capacidad de inhibir diversas enzimas. Al unirse a los sitios activos de las enzimas, pueden modular las vías biológicas, lo que tiene implicaciones en el tratamiento de enfermedades en las que la actividad enzimática está desregulada .

Propiedades

IUPAC Name |

2-amino-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O.2ClH/c11-5-10(16)14-8-1-3-9(4-2-8)15-7-12-6-13-15;;/h1-4,6-7H,5,11H2,(H,14,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFVRXSAGPCFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)N2C=NC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)

![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)

![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)

![5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1520729.png)

![3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520733.png)